molecular formula C10H10O3 B13165344 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13165344
M. Wt: 178.18 g/mol
InChI Key: BDNLRNRENJLYOG-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring with a methyl group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Additionally, the compound can be synthesized through the oxidation of furan-2-carboxylic acid with potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitro groups, or hydroxyl groups can be introduced using appropriate electrophiles.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or hydroxylated benzofuran derivatives.

Scientific Research Applications

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including inhibition of enzymes and interference with DNA replication . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

BDNLRNRENJLYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2C(=O)O

Origin of Product

United States

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